molecular formula C27H37N3O2 B11177038 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11177038
M. Wt: 435.6 g/mol
InChI Key: LSIQBMAVNKOQMG-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6,7-PENTAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety. This compound is of interest due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .

Preparation Methods

The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6,7-PENTAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe final step involves the coupling of this intermediate with the tetrahydroquinoline moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels. By binding to these receptors, the compound can modulate vascular tone and blood pressure .

Comparison with Similar Compounds

Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their specific binding affinities and pharmacokinetic profiles. The unique structure of 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6,7-PENTAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE provides distinct advantages in terms of receptor selectivity and potential therapeutic applications .

Properties

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C27H37N3O2/c1-19-15-22-21(3)17-27(4,5)30(24(22)16-20(19)2)26(31)18-28-11-13-29(14-12-28)23-9-7-8-10-25(23)32-6/h7-10,15-16,21H,11-14,17-18H2,1-6H3

InChI Key

LSIQBMAVNKOQMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C

Origin of Product

United States

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